molecular formula C8H18O2<br>(CH3)3COOC(CH3)3<br>(CH3)3COOC(CH3)3<br>C8H18O2 B095025 Di-tert-butyl peroxide CAS No. 110-05-4

Di-tert-butyl peroxide

Cat. No. B095025
CAS RN: 110-05-4
M. Wt: 146.23 g/mol
InChI Key: LSXWFXONGKSEMY-UHFFFAOYSA-N
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Description

Di-tert-butyl peroxide (DTBP) is a chemical compound that plays a significant role in various chemical reactions due to its ability to mediate oxidative processes and generate free radicals. It is commonly used in the synthesis of functionalized organic compounds and has applications in both academic research and industrial processes.

Synthesis Analysis

DTBP is involved in the synthesis of functionalized oxindoles through the oxidative 1,2-difunctionalization of activated alkenes, which is facilitated by Lewis acids . Additionally, DTBP is used in the synthesis of asymmetric peroxides, where it is employed in the peroxidation of beta-dicarbonyl compounds catalyzed by transition metals such as Cu, Fe, Mn, and Co . These reactions highlight the versatility of DTBP in promoting various synthetic pathways.

Molecular Structure Analysis

The molecular structure of DTBP allows it to participate in reactions that lead to the formation of stable multiadducts with fullerenes, resulting in compounds like C60(O)(OOtBu)4 and C70(OOtBu)10 . The structure of DTBP is such that it can efficiently cleave into two tert-butoxy radicals upon energy transfer from aromatic hydrocarbons and ketones, as demonstrated by laser flash photolysis techniques .

Chemical Reactions Analysis

DTBP is known to undergo photodecomposition, generating tert-butoxy radicals that can react with phenols to yield phenoxy radicals . It also promotes the α-alkylation of α-amino carbonyl compounds by simple alkanes through a radical pathway involving dual sp3 C-H bonds cleavage . Furthermore, DTBP can retard the spontaneous ignition of pure hydrocarbon fuels in diesel engines under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of DTBP, such as its O-O bond dissociation enthalpy, have been studied using photoacoustic calorimetry (PAC) in various solvents. The enthalpy of homolysis reactions producing free radicals in solution has been determined, questioning the assumption that solvation terms should cancel out . Additionally, the thermal stability of DTBP and its potential for thermal runaway reactions have been evaluated using calorimetric approaches, highlighting the importance of understanding its reaction characteristics for safe industrial applications10.

Scientific Research Applications

  • In Diesel Engines : DTBP is known to accelerate spontaneous ignition of practical fuels in diesel engines. However, it can also retard ignition of pure hydrocarbon fuels under cold-starting conditions. This dual role suggests its potential in modifying engine performance and emission characteristics (Clothier, Heck, & Pritchard, 2000).

  • Thermal Runaway Reactions : DTBP's thermal stability and reactive compatibility have been evaluated to understand its potential for causing thermal decomposition reactions. Such studies are crucial for safety in chemical industries (Chu, Chen, Tseng, Tsai, & Shu, 2011).

  • Initiator for Polymerization : DTBP has been used as an initiator in the polymerization of styrene, contributing to our understanding of the polymerization process and the structure of polymers formed (Allen & Bevington, 1961).

  • Oxidative Difunctionalization of Alkenes : It mediates oxidative 1,2-difunctionalization of activated alkenes, which is a novel organomediated strategy for alkene difunctionalization (Zhou, Wang, Song, Liu, Wei, & Li, 2013).

  • Thermal Hazard Analysis : DTBP's thermal hazard characteristics have been studied using green thermal analysis technology, providing insights into its safe handling and storage in industrial settings (Tseng & Lin, 2011).

  • Combustion Characteristics : Studies on its combustion characteristics provide data essential for understanding and predicting its behavior in various applications, such as in fuel additives and industrial processes (Preußker, Döntgen, Firaha, Leonhard, & Heufer, 2020).

  • Chemical Reactions in Leather Processing : Its role in the oxidation of leather fat-liquors or grease, and its interaction with chromium compounds, has implications in the leather industry (Deng, 2012).

  • Methylation of Carbon Centers : DTBP's dual role as an oxidant and methyl source in methylation of carbon centers adjacent to nitrogen or aryl rings, making it significant in pharmaceutical research (Vasilopoulos, Krska, & Stahl, 2021).

  • Radical Generation in Solvents : Investigation into its thermolysis mechanism in different solvents provides insights into its reactivity and applications in chemical synthesis and analysis (Mekarbane & Tabner, 1998).

  • Thermal Lethality Assessments : Determination of thermal lethality distances generated by DTBP fireballs is crucial for safety management in industrial scenarios (Mbarki, Ettahir, & Guelzim, 2022).

Safety And Hazards

DTBP is an irritant to the nose, eyes, and skin . It is also flammable, so it should be handled with care . Safety precautions include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding getting it in eyes, on skin, or on clothing, avoiding ingestion and inhalation, keeping away from clothing and other combustible materials, and keeping away from open flames, hot surfaces and sources of ignition .

Future Directions

DTBP has been a model compound for studying thermokinetics of organic peroxide and standardization of the DSC or adiabatic calorimeter . It has been used in engines where oxygen is limited, since the molecule supplies both the oxidizer and the fuel . It has also been used in the synthesis of oxindole and in the study of the effects of DTBP on waste cooking oil biodiesel-diesel blends .

properties

IUPAC Name

2-tert-butylperoxy-2-methylpropane
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InChI

InChI=1S/C8H18O2/c1-7(2,3)9-10-8(4,5)6/h1-6H3
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InChI Key

LSXWFXONGKSEMY-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)OOC(C)(C)C
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Molecular Formula

C8H18O2, Array, (CH3)3COOC(CH3)3
Record name DI-TERT-BUTYL PEROXIDE
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DSSTOX Substance ID

DTXSID2024955
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Molecular Weight

146.23 g/mol
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Physical Description

Di-tert-butyl peroxide is a clear colorless liquid. (NTP, 1992), Liquid, Clear, water-white or yellow liquid; Insoluble in water; [HSDB] Faintly yellow clear liquid; Insoluble in water; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

232 °F at 760 mmHg (NTP, 1992), 111 °C
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Flash Point

65 °F (NTP, 1992), 1 °C (34 °F) - closed cup, 65 °F (18 °C) - open cup, 12 °C - closed cup, 12 °C c.c.
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 100 mg/L at 25 °C, In water, 1.71 mg/L at 20 °C, pH 8.1, Insoluble in water, Soluble in styrene, ketones, most aliphatic and aromatic hydrocarbons, For more Solubility (Complete) data for Bis(1,1-dimethylethyl)peroxide (6 total), please visit the HSDB record page., Solubility in water: none
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Density

0.704 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7910 at 25 °C/25 °C, Relative density (water = 1): 0.8
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Vapor Density

5.03 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.03, Relative vapor density (air = 1): 5
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Vapor Pressure

19.51 mmHg at 68 °F (NTP, 1992), 25.1 [mmHg], 25.1 mm Hg at 25 °C /calculated from experimentally derived coefficients/, Vapor pressure, kPa at 20 °C: 2.6
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Product Name

Di-tert-butyl peroxide

Color/Form

Clear, water-white liquid, Liquid at 20 °C, Yellow liquid

CAS RN

110-05-4
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Melting Point

-40 °F (NTP, 1992), -40 °C, MP: -29 °C
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Synthesis routes and methods I

Procedure details

in a dehydration step, dehydrating the mixture of tertiary butanol and tertiary butyl hydroperoxide to produce di-tertiary butyl peroxide,
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In Unit 3, the dehydration stage, the mixture of tertiary butanol and tertiary butyl hydroperoxide is dehydrated with concentrated sulphuric acid to form di-tertiary butyl peroxide and water. The products of Unit 3, di-tertiary butyl peroxide and water, present as an aqueous solution of sulphuric acid, are immiscible and can conventiently be separated by decantation, the di-tertiary butyl peroxide layer being fed to Unit 4 for carbonylation and the aqueous layer containing sulphuric acid being fed to a concentrator Unit 6 prior to recycling to Unit 3. The dehydration step is typically carried out in the temperature range 20°-80° C. preferably 30°-60° C. and at a pressure of up to 150 psig. A typical dehydration process using sulphuric acid is described in U.S. Pat. No. 2,862,973.
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Synthesis routes and methods III

Procedure details

Hydrogen peroxide is reacted with tertiary butyl alcohol in accordance with the invention to form DTBP. About 4.5 grams of 30% aqueous hydrogen peroxide are combined with 0.5 grams of 12-tungstophosphoric acid catalyst (H3PW12O40) and 5.92 grams of tertiary butyl alcohol, and the mixture is heated to 80° C. under a nitrogen blanket. After 4 hours reaction time, 3.50 grams of an organic layer was separated. Analysis of the organic layer showed 20 wt% tertiary butyl alcohol, 34 wt% tertiary butyl hydroperoxide, 35 wt% ditertiary butyl peroxide, 4 wt% acetone and 2.4 wt% methanol.
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Synthesis routes and methods IV

Procedure details

The initiator can be any known polymerization initiator which decomposes during the cure cycle. Suitable initiators include organic peroxide compounds, such as peroxy ketals (e.g., 1,1-bis(t-hexylperoxy)-3,3,5-trimethylcyclohexane, 1,1-bis(t-hexylperoxy)cyclohexane, 1,1-bis(t-butylperoxy)cyclododecane, n-butyl-4,4-bis(t-butylperoxy)valerate, 2,2-bis(4,4-di-t-butylperoxycyclohexyl)propane, 1,1-di(t-butylperoxy)-3,3,5-trimethylcyclohexane, 1,1-bis(t-butylperoxy)cyclohexane, 2,2-bis(t-butylperoxy)butane, 2,2-bis(t-butylperoxy)octane), dialkyl peroxide (e.g., dicumylperoxide (DCP), α,α-bis(t-butylperoxy)diisopropylbenzene (DTBP), 2,5-dimethyl-2,5-di(t-butylperoxy)hexane, di-t-butylperoxide, di-t-amylperoxide, t-butylcumylperoxide, di(2-methyl-1-phenyl-2-propyl)peroxide, t-butyl-2-methyl-1-phenyl-2-propylperoxide, 2,5-dimethyl-2,5-di(t-butylperoxy)hexyne-3, di(2-t-butyl-peroxyisopropyl)benzeneperoxide), diacyl peroxides (e.g., isobutyryl peroxide, 2,4-dichlorobenzoyl peroxide, 3,5,5-trimethylhexanoyl peroxide, m-toluoylbenzoyl peroxide, benzoylperoxide, m-toluoylperoxide, 2,5-dimethyl-2,5-di(benzoylperoxy)hexane, acetyl peroxide, propionylperoxide, octanoylperoxide, decanoylperoxide, lauroylperoxide, stearoylperoxide, succinic acid peroxide, t-butyl-peroxymaleic acid), peroxy esters (e.g., .alpha.,.alpha.-bis(neodecanoyl peroxy)diisopropylbenzene, cumyl peroxy neodecanoate, 1,1,3,3-tetramethylbutyl peroxyneodecanoate, 1-cyclohexyl-1-methylethyl peroxyneodecanoate, t-hexyl peroxyneodecanoate, t-butyl peroxyneodecanoate, t-hexyl peroxypivarate, t-butyl peroxypivarate, 1,1,3,3-tetramethylbutyl peroxy-2-ethylhexanoate, 2,5-dimethyl-2,5-bis(2-ethylhexanoyl peroxy)hexane, 1-cyclohexyl-1-methylethyl peroxy-2-ethylhexanoate, t-hexyl peroxy-2-ethylhexanoate, t-butyl peroxy-2-ethylhexanoate, t-hexyl peroxyisopropyl monocarbonate, t-butyl peroxymaleic acid, 2,5-dimethyl-2,5-bis(m-toluoyl peroxy)hexane, t-butyl peroxy-2-ethylhexyl monocarbonate, t-hexyl peroxy benzoate, 2,5-dimethyl-2,5-bis(benzoyl peroxy)hexane, t-butyl peroxy-m-toluoyl benzoate, bis(t-butyl peroxy)isophthalate, t-butyl-peroxyisopropylcarbonate, t-butylperoxyacetate, t-butylperoxyisobutyrate, t-butylperoxy-3,5,5-trimethylhexanoate, t-butylperoxylaurate, t-butylperoxybenzoate), ketone peroxides (e.g., methylcyclohexanone peroxide, methylacetoacetate peroxide, acetylacetone peroxide, methylethylketone peroxide, cyclohexanone peroxide), hydroperoxides (e.g., t-hexyl hydroperoxide, t-butylhydroperoxide, p-menthanehydroperoxide, 1,1,3,3-tetramethylbutylhydroperoxide, 2,5-dimethylhexane-2,5-dihydroperoxide, cumenehydroperoxide, diisopropylbenzenehydroperoxide), peroxydicarbonates (e.g., di-n-propyl peroxydicarbonate, diisopropyl peroxydicarbonate, bis(4-t-butylcyclohexyl)peroxydicarbonate, di-2-ethoxyethyl peroxydicarbonate, di-2-ethylhexyl peroxydicarbonate, di-2-methoxybutyl peroxydicarbonate, di(3-methyl-3-methoxybutyl)peroxydicarbonate), t-butyltrimethylsilyl proxide, 3,3′,4,4′-tetra(t-butyl peroxycarbonyl)benzophenone, and mixtures of two or more thereof. DCP is the most commonly used peroxide in golf ball manufacturing. DTBP can provide higher crosslinking efficiency, low odor and longer scorch time, among some properties. DCP can be blended with DTBP for use in golf balls. Other examples include, but are not limited to, VAROX® 231XL and Varox® DCP-R, commercially available from Elf Atochem of Philadelphia, Pa., PERKODOX® BC and PERKODOX® 14, commercially available from Akzo Nobel of Chicago, Ill., and ELASTOCHEM® DCP-70, commercially available from Rhein Chemie of Trenton, N.J.
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organic peroxide
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peroxide
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peroxy ketals
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dialkyl peroxide
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diacyl peroxides
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peroxy esters
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ketone peroxides
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hydroperoxides
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peroxydicarbonates
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Di-tert-butyl peroxide
Reactant of Route 2
Di-tert-butyl peroxide
Reactant of Route 3
Reactant of Route 3
Di-tert-butyl peroxide
Reactant of Route 4
Di-tert-butyl peroxide
Reactant of Route 5
Di-tert-butyl peroxide
Reactant of Route 6
Di-tert-butyl peroxide

Citations

For This Compound
8,580
Citations
L Jiayu, C Wanghua, C Liping, T Yingtao, S Xin - Procedia Engineering, 2012 - Elsevier
… As a kind of common organic peroxides, di-tert-butyl peroxide (DTBP, C8H18O2) has been employed as modifying agent to promote aridity in lots of oils and glossiness in plastic …
Number of citations: 24 www.sciencedirect.com
YS Duh, CS Kao, WLW Lee - Journal of Thermal Analysis and Calorimetry, 2017 - Springer
… An overview in the field of chemical kinetics on the thermal decomposition of di-tert-butyl peroxide (DTBP) has been performed in this study. Nowadays, DTBP has been a model …
Number of citations: 31 link.springer.com
DH Shaw, HO Pritchard - Canadian Journal of Chemistry, 1968 - cdnsciencepub.com
The thermal decomposition of di-tert-butyl peroxide has been studied in the presence of carbon dioxide at total pressures from 0.05 to 15 atm and temperatures from 90–130 C. The first-…
Number of citations: 65 cdnsciencepub.com
Y Iizuka, M Surianarayanan - Industrial & engineering chemistry …, 2003 - ACS Publications
… The purpose of the present investigation is to provide a comprehensive kinetic model on the adiabatic thermal decomposition of di-tert-butyl peroxide (DTBP) using a commercially …
Number of citations: 73 pubs.acs.org
Q Dai, JT Yu, X Feng, Y Jiang, H Yang… - Advanced Synthesis & …, 2014 - Wiley Online Library
… In light of the recently developed applications of methyl radicals in the organic synthesis,15 herein, we wish to report the di-tert butyl peroxide-promoted sequential methylation and …
Number of citations: 67 onlinelibrary.wiley.com
JR Shelton, CW Uzelmeier - The Journal of Organic Chemistry, 1970 - ACS Publications
A variety of alkenes structurally related to 4-vinylcyclohexene have been allowed to react with-butoxy radi-cals from both di-i-butyl peroxide (DTBP) and-butyl peroxypivalate (TBPP) to …
Number of citations: 25 pubs.acs.org
H Wang, AB Dempsey, M Yao, M Jia, RD Reitz - Energy & Fuels, 2014 - ACS Publications
… Due to the low bond strength in di-tert-butyl peroxide (DTBP), which can be used to accelerate the auto-ignition process, DTBP has been regarded as a cetane improver for both diesel …
Number of citations: 60 pubs.acs.org
N Sebbar, JW Bozzelli… - International Journal of …, 2015 - Wiley Online Library
… The major reaction path for oxidation of di-tert-butyl peroxide (DTBP) is generally considered to occur via fission of the weak peroxide ROOR bond at temperatures above 393 K. The …
Number of citations: 26 onlinelibrary.wiley.com
P Sharma - Journal of Energy Resources …, 2022 - asmedigitalcollection.asme.org
… The cetane improver di-tert butyl peroxide (DTBP) was investigated as an additive in this work. DTBP was shown to influence the combustion and emission properties of waste cooking …
Number of citations: 50 asmedigitalcollection.asme.org
K Luo, WC Yang, K Wei, Y Liu, JK Wang, L Wu - Organic letters, 2019 - ACS Publications
… In conclusion, we have disclosed a novel strategy for di-tert-butyl peroxide-mediated radical C(sp 2 /sp 3 )–S bond cleavage and group-transfer cyclization. This strategy achieves the …
Number of citations: 31 pubs.acs.org

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